Product packaging for Isopropoxycarbonyl-l-valine(Cat. No.:CAS No. 140923-27-9)

Isopropoxycarbonyl-l-valine

Cat. No.: B116027
CAS No.: 140923-27-9
M. Wt: 203.24 g/mol
InChI Key: BOEQBJGCRDSQAI-ZETCQYMHSA-N
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Description

Rationale for Research on Isopropoxycarbonyl-L-valine: A Chiral Building Block

This compound is a prime example of a chiral building block, a molecule possessing a specific stereochemical configuration that is used as a starting point for the synthesis of larger, enantiomerically pure compounds. nih.govportico.org Its value stems from the combination of two key features: the chiral scaffold of L-valine and the isopropoxycarbonyl (IPC) N-protecting group.

L-valine is an essential amino acid with a defined (S)-configuration at its α-carbon. caymanchem.com This inherent chirality is a valuable asset in asymmetric synthesis, where the goal is to create a specific enantiomer of a target molecule. medcraveonline.com By using this compound as a starting material, this pre-existing stereocenter can be incorporated directly into the final product, bypassing the need for complex and often inefficient asymmetric induction or resolution steps. enamine.net

The isopropoxycarbonyl group is specifically chosen to protect the amino function of L-valine. It is introduced by reacting L-valine with isopropyl chloroformate. google.com This particular carbamate (B1207046) protecting group provides sufficient steric hindrance to prevent racemization during subsequent chemical transformations, such as peptide coupling reactions. The stability of the isopropoxycarbonyl group under certain reaction conditions, coupled with its predictable cleavage when required, makes it a suitable choice for multi-step synthetic sequences.

Overview of Key Research Areas Pertaining to this compound

Research involving this compound is concentrated in a few key areas, primarily leveraging its role as a defined chiral intermediate.

One of the most significant applications is in the synthesis of complex agrochemicals. This compound is a documented key intermediate in the production of certain fungicides. evitachem.com For instance, it is used in the synthesis of valifenalate, a carboxamide fungicide, where it is formally condensed with methyl 3-amino-3-(4-chlorophenyl)propanoate. evitachem.com It is also a precursor in the synthesis of benthiavalicarb-isopropyl, another important agricultural fungicide. google.com In these syntheses, the compound serves to introduce the N-acyl-L-valine moiety with the correct stereochemistry, which is often crucial for the biological activity of the final product.

Another area of research is in the field of medicinal chemistry and peptide science. This compound is used in the synthesis of dipeptides and more complex peptide analogues. For example, it has been used as a starting material to prepare N-Isopropoxycarbonyl-L-valyl-L-valine, a dipeptide derivative. acs.org Such studies are essential for exploring structure-activity relationships in new potential therapeutic agents or for creating simplified analogues of more complex natural peptides. acs.orgmdpi.com

Data for this compound and a Representative Derivative

The following tables provide key data points for this compound and a dipeptide synthesized from it, illustrating its physical and spectroscopic properties as reported in chemical literature.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name (2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoic acid nih.gov
Molecular Formula C9H17NO4 nih.gov
Molecular Weight 203.24 g/mol nih.gov

| Synonyms | N-[(1-methylethoxy)carbonyl]-L-valine | nih.gov |

Table 2: Properties of a Derivative: N-Isopropoxycarbonyl-L-valyl-L-valine Benzyl (B1604629) Ester This table shows data for a dipeptide benzyl ester synthesized using this compound, demonstrating its application in peptide synthesis.

Property Value Source
Appearance Colorless crystals acs.org
Melting Point 107-110 °C acs.org
Infrared (IR) Spectroscopy (KBr, cm⁻¹) 3285, 3260 (N-H stretch), 1735, 1690, 1655 (C=O stretch) acs.org

| ¹H NMR (CDCl₃) Highlights (δ ppm) | 0.80-1.22 (m, 18H), 4.08 (dd, 1H), 4.52 (dd, 1H), 4.70-4.92 (m, 1H), 5.07, 5.17 (AB-system, 2H), 5.38, 6.83 (d, 2H), 7.31 (s, 5H) | acs.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO4 B116027 Isopropoxycarbonyl-l-valine CAS No. 140923-27-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-5(2)7(8(11)12)10-9(13)14-6(3)4/h5-7H,1-4H3,(H,10,13)(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEQBJGCRDSQAI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288470
Record name N-[(1-Methylethoxy)carbonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140923-27-9
Record name N-[(1-Methylethoxy)carbonyl]-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140923-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1-Methylethoxy)carbonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Isopropoxycarbonyl L Valine and Its Derivatives

Direct N-Protection of L-Valine via Isopropyl Chloroformate

The most direct method for the synthesis of Isopropoxycarbonyl-L-valine is the N-acylation of the parent amino acid, L-valine. This reaction involves treating L-valine with isopropyl chloroformate, typically in the presence of a base. The base is essential to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, thereby driving the reaction to completion and preventing the protonation of the amino group, which would render it unreactive.

The general mechanism is analogous to the well-established Schotten-Baumann reaction conditions used for N-protection of amino acids. The amino group of L-valine acts as a nucleophile, attacking the electrophilic carbonyl carbon of isopropyl chloroformate. This is followed by the elimination of a chloride ion to form the N-protected product.

The synthesis of N-alkoxycarbonyl-L-valine derivatives, such as the closely related N-methoxycarbonyl-L-valine, provides a reliable model for the conditions required for this compound. google.com Optimization of these conditions is critical for achieving high yield and purity. Key parameters include the choice of solvent, base, temperature, and the stoichiometry of the reactants.

Commonly, an alcohol like methanol (B129727) or ethanol (B145695) serves as the reaction solvent. google.com A tertiary amine, such as triethylamine (B128534), is frequently used as the base due to its ability to efficiently scavenge the generated HCl without competing in the nucleophilic attack. google.com The reaction temperature is typically maintained at a moderate level, for instance, between 55-65°C, to ensure a reasonable reaction rate without promoting decomposition or side reactions. google.com After the reaction is complete, the product is typically isolated by acidifying the aqueous solution to a pH of 1.0-2.0, which causes the N-protected amino acid to precipitate. google.com

Table 1: Optimized Reaction Conditions for N-Alkoxycarbonyl-L-valine Synthesis (based on an analogue)

ParameterConditionRationale
Solvent Ethanol or MethanolDissolves reactants and facilitates the reaction.
Base TriethylamineNeutralizes HCl byproduct, preventing protonation of the L-valine amino group. google.com
Reactant Molar Ratio L-Valine : Chloroformate (approx. 1:2.5-3)Ensures complete conversion of the limiting reactant, L-valine. google.com
Temperature 55-65 °CProvides sufficient energy for the reaction while minimizing degradation. google.com
Reaction Time 10-15 hoursAllows the reaction to proceed to completion for maximal yield. google.com
Workup Acidification (pH 1.0-2.0)Precipitates the final product from the reaction mixture for isolation. google.com

Yield and Purity Considerations in Preparative Scale Synthesis

On a preparative or industrial scale, the goal is to maximize product throughput while maintaining high purity. For analogous N-alkoxycarbonyl-L-valine compounds, yields can be quite high, often in the range of 85-90%. google.com Purity is also a critical factor, especially if the compound is intended for use in pharmaceutical synthesis. Through optimized reaction and purification protocols, such as crystallization, chemical and chiral purities exceeding 99% can be achieved. google.com

During scale-up, factors such as heat management of the exothermic reaction and efficient mixing become crucial for consistent results. Purification methods like reverse-phase chromatography can be employed to achieve high purity, though this may involve a trade-off with the isolated yield. researchgate.net

Table 2: Yield and Purity Data for Preparative Scale N-Alkoxycarbonyl-L-valine Synthesis (based on an analogue)

MetricAchieved ValueMethod of Verification
Yield 85-90%Gravimetric analysis after isolation. google.com
Chemical Purity > 99%High-Performance Liquid Chromatography (HPLC). google.com
Chiral Purity > 99.9%Chiral HPLC. google.com

Alternative Synthetic Pathways for this compound Precursors

The quality and availability of the starting materials, particularly the stereochemically pure L-valine, are paramount for the synthesis of this compound.

L-valine is an essential amino acid, and several methods exist for its production in the enantiomerically pure L-form. wikipedia.orgnih.gov

Chemical Synthesis and Resolution: Racemic valine can be synthesized chemically, for example, by the bromination of isovaleric acid followed by amination. wikipedia.org The resulting racemic mixture (DL-valine) must then be resolved to isolate the desired L-enantiomer. Chemical resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. google.com

Biosynthesis and Fermentation: The predominant industrial method for L-valine production is microbial fermentation. rite.or.jp Strains of bacteria, such as Corynebacterium glutamicum and Escherichia coli, have been metabolically engineered to overproduce L-valine from simple carbon sources like glucose. nih.govnih.govnih.gov This process is highly stereoselective, yielding exclusively the L-isomer. bloomtechz.com The biosynthesis in these organisms starts from pyruvic acid and involves a series of enzymatic reactions catalyzed by enzymes like acetohydroxy acid synthase and valine aminotransferase. wikipedia.orgnih.gov

The strategy used to synthesize this compound is part of a broader class of reactions for producing N-protected amino acids, which are fundamental building blocks in peptide chemistry. chemimpex.comtcichemicals.com The specific protecting group is chosen based on its stability under certain reaction conditions and the ease of its removal later in the synthetic sequence.

Common examples of related derivatives include:

N-(tert-Butoxycarbonyl)-L-valine (Boc-L-Val): Prepared using di-tert-butyl dicarbonate.

N-(Benzyloxycarbonyl)-L-valine (Cbz-L-Val or Z-L-Val): Prepared using benzyl (B1604629) chloroformate. tcichemicals.comnih.gov

N-(9-Fluorenylmethoxycarbonyl)-L-valine (Fmoc-L-Val): Prepared using 9-fluorenylmethyl chloroformate. researchgate.net

N-(Phenoxycarbonyl)-L-valine: An amino acid derivative used in pharmaceutical development. chemimpex.comscbt.com

The synthesis for these analogues generally follows the same principle: the reaction of L-valine with the corresponding activated carbonyl compound (e.g., a chloroformate or dicarbonate) under basic conditions. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign and sustainable. unife.it These principles can be applied to the synthesis of this compound and its precursors.

A primary green approach lies in the synthesis of the L-valine precursor. The use of microbial fermentation to produce L-valine is a prime example of biocatalysis. rite.or.jp This method utilizes renewable feedstocks (like glucose), proceeds in water under mild conditions, and avoids the use of hazardous reagents and solvents often associated with traditional chemical synthesis. rite.or.jpnih.gov

In the N-protection step itself, green chemistry principles can be applied by:

Optimizing Atom Economy: Ensuring that a maximal proportion of the atoms from the reactants are incorporated into the final product.

Solvent Selection: Choosing less hazardous and more environmentally friendly solvents.

Process Intensification: Developing continuous flow processes that can reduce waste and improve safety and efficiency compared to batch processing. unife.it

Stereochemical Control and Chiral Purity in Isopropoxycarbonyl L Valine Mediated Reactions

Retention of Stereochemical Integrity During Functionalization

In peptide synthesis and other chemical modifications, preserving the enantiomeric purity of the starting amino acid is crucial. The isopropoxycarbonyl protecting group on the nitrogen atom of L-valine plays a significant role in maintaining the stereochemical integrity of the α-carbon during reactions that might otherwise lead to inversion or racemization.

The primary mechanism responsible for this retention of configuration is neighboring group participation . When the carboxyl group of Isopropoxycarbonyl-L-valine is activated (for example, to form an acyl chloride or an active ester for peptide coupling), the carbonyl oxygen of the isopropoxycarbonyl group can act as an internal nucleophile. This can lead to the transient formation of a cyclic intermediate. A subsequent external nucleophilic attack on this intermediate predominantly results in the regeneration of the original stereocenter.

Evaluation of Diastereoselectivity and Enantioselectivity in Chiral Auxiliaries

Derivatives of L-valine, including those conceptually related to this compound, are widely employed as chiral auxiliaries to direct the stereochemical outcome of asymmetric reactions. wikipedia.org A chiral auxiliary is a temporary stereogenic unit that is incorporated into a substrate to control the formation of new stereocenters. wikipedia.orgblogspot.com

The effectiveness of such auxiliaries is rooted in their ability to create a sterically biased environment. The bulky isopropyl group of the valine side chain effectively shields one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less hindered face. blogspot.com This principle is famously applied in Evans' asymmetric aldol (B89426) reactions using chiral oxazolidinones, which can be derived from amino acids like valine. wikipedia.orgblogspot.com

In these systems, the N-acyl derivative (analogous to the isopropoxycarbonyl-protected structure) is deprotonated to form a Z-enolate. The chiral auxiliary then directs the subsequent reaction, such as an alkylation or aldol condensation, to proceed with high diastereoselectivity. wikipedia.orgresearchgate.net The degree of stereocontrol is typically high, often yielding diastereomeric excess (de) values greater than 99%. researchgate.net After the desired transformation, the auxiliary can be cleaved and recovered for reuse. wikipedia.org

Below is a table illustrating the diastereoselectivity achieved in reactions using valine-derived chiral auxiliaries.

Reaction TypeChiral Auxiliary TypeElectrophileDiastereomeric Excess (de)Reference
Aldol CondensationValine-derived N-acyloxazolidinoneHydrocinnamaldehyde>98% nih.gov
Alkylation(3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dioneBenzyl (B1604629) bromide>98% rsc.org
Michael AdditionN-methacryloylcamphorsultamThiolsHigh wikipedia.org
Diels-Alder ReactionAcrylate from levoglucosenone-derived alcoholCyclopentadieneUp to 10:1 dr conicet.gov.ar

Mechanisms of Racemization in Valine Derivatives and Mitigation Strategies

Despite mechanisms that favor retention, the chiral integrity of N-protected amino acids like this compound can be compromised through racemization, particularly during carboxyl group activation in peptide synthesis. highfine.commdpi.com The most common pathway for this loss of stereochemistry is through the formation of an oxazolone (B7731731) (also known as an azlactone). highfine.compeptide.com

This process involves two key steps:

Cyclization: The activated carboxyl group is attacked by the carbonyl oxygen of the N-alkoxycarbonyl protecting group, forming a five-membered oxazolone ring.

Enolization: The α-proton, which is now part of the planar, pseudo-aromatic oxazolone ring, becomes significantly more acidic and can be easily abstracted by a base. This creates a planar, achiral enolate intermediate. highfine.com

Subsequent reprotonation of this planar intermediate can occur from either face, leading to a mixture of L- and D-isomers, thus causing racemization. highfine.com Factors that promote racemization include the use of strong bases, elevated temperatures, and certain coupling reagents. highfine.commdpi.com

Several strategies have been developed to minimize or prevent racemization during reactions involving valine derivatives.

StrategyMechanism of ActionExamplesReference
Use of AdditivesThese additives react with the activated amino acid to form an active ester that is less prone to oxazolone formation.Hydroxybenzotriazole (HOBt), 6-Cl-HOBt, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) highfine.compeptide.com
Choice of BaseUsing sterically hindered or weaker bases minimizes the abstraction of the α-proton from the oxazolone intermediate.N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA). highfine.com
Selection of Coupling ReagentCertain condensing agents are inherently less likely to promote racemization.Phosphonium salts (e.g., PyBOP) or ammonium (B1175870) salts (e.g., HBTU) are often used in combination with additives. highfine.com
Low TemperatureConducting the reaction at lower temperatures (e.g., 0 °C or below) reduces the rate of both oxazolone formation and proton abstraction.- mdpi.com

Chiral Resolution Techniques for this compound

In instances where a racemic or partially racemized mixture of Isopropoxycarbonyl-valine is obtained, chiral resolution techniques are necessary to isolate the desired L-enantiomer. The primary methods for resolving N-protected amino acids are chiral chromatography and diastereomeric salt formation. pharmtech.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. scirp.orgrsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective. scirp.org The separation mechanism relies on the differential transient interactions (e.g., hydrogen bonding, π-π interactions) between the enantiomers and the chiral surface of the stationary phase, leading to different retention times. This method can accurately quantify the presence of the unwanted D-enantiomer down to levels of 0.05%. rsc.org

Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic mixture of Isopropoxycarbonyl-valine (a carboxylic acid) with an enantiomerically pure chiral base (a resolving agent), such as brucine (B1667951) or (1R,2S)-ephedrine. pharmtech.comlibretexts.org This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. google.com Once a pure diastereomeric salt is isolated, the chiral auxiliary is removed by acidification to yield the enantiomerically pure this compound. pharmtech.comlibretexts.org

Applications of Isopropoxycarbonyl L Valine in Advanced Chemical Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis relies on chiral molecules to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. While N-protected amino acids are fundamental chiral building blocks, specific data on Isopropoxycarbonyl-L-valine in the following specialized applications is notably scarce.

Catalyst Ligand Design and Application in Asymmetric Transformations

The design of chiral ligands is crucial for asymmetric catalysis, where a metal complexed with a chiral ligand catalyzes a stereoselective transformation. Amino acid derivatives are frequently used to construct these ligands. However, a review of available chemical literature does not provide specific examples or detailed studies where this compound has been employed as a key component in the design of ligands for major asymmetric transformations. Its potential in this area remains largely unexplored in documented research.

Chiral Auxiliary Applications in Stereoselective Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is removed. While the inherent chirality of the L-valine backbone makes it a candidate for such applications, there is no significant body of research demonstrating the specific use of the isopropoxycarbonyl N-protecting group in this context to achieve high diastereoselectivity in reactions such as alkylations or aldol (B89426) additions.

Precursor in Cascade Reactions for Chiral Compound Generation

Cascade reactions, or domino reactions, allow for the synthesis of complex molecules in a single step from a simpler precursor, often generating multiple stereocenters with high control. These reactions are highly valued for their efficiency. Despite the potential for N-protected valine derivatives to serve as starting materials in such sequences, specific studies detailing the use of this compound as a key precursor in the generation of complex chiral compounds via cascade reactions are not found in the accessible scientific literature.

Utility in Peptide Synthesis and Bioconjugation Chemistry

The most relevant applications for this compound are found within the field of peptide synthesis, where it serves as a protected building block for incorporation into a growing peptide chain.

Carboxy-Terminal Extension Methods and Epimerization Control

Epimerization, the undesirable inversion of stereochemistry at the alpha-carbon of an amino acid, is a significant side reaction during peptide coupling, particularly for the C-terminal residue. The choice of N-protecting group can influence the rate of this side reaction. However, there are no specific, detailed studies or comparative data available that focus on the effectiveness of the isopropoxycarbonyl group in controlling epimerization during carboxy-terminal extension methods, as compared to more conventional protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is the dominant method for chemically synthesizing peptides. In this process, N-protected amino acids are sequentially coupled to a growing chain anchored on a solid resin support.

This compound can be used as a reagent in peptide synthesis. For instance, in the solution-phase synthesis of pepstatin analogues, N-Isopropoxycarbonyl-L-valine has been used as a starting material to be coupled with other amino acid esters. In one documented synthesis, it was coupled with L-valine benzyl (B1604629) ester. acs.org This demonstrates its fundamental utility in forming peptide bonds. However, its widespread adoption and specific advantages within automated Solid-Phase Peptide Synthesis protocols are not well-documented. The majority of established SPPS methodologies rely on the well-characterized Fmoc and Boc protecting groups, and detailed reports on the integration of Ipc-protected amino acids into these workflows, including cleavage conditions and compatibility with various resins and coupling reagents, are limited.

Below is a table summarizing a documented coupling reaction involving this compound.

Reactant 1Reactant 2ProductApplication Context
N-Isopropoxycarbonyl-L-valineL-Valine Benzyl EsterN-Isopropoxycarbonyl-L-valyl-L-valine Benzyl EsterSynthesis of Pepstatin Analogues acs.org

Incorporation into Non-Natural Peptides and Peptidomimetics

The integration of non-natural amino acids into peptide structures is a cornerstone of modern medicinal chemistry, enabling the development of peptides with enhanced therapeutic properties. This compound serves as a valuable building block in the synthesis of these non-natural peptides and peptidomimetics. The isopropoxycarbonyl protecting group on the amino terminus of L-valine allows for its controlled and sequential addition to a growing peptide chain during solid-phase or solution-phase peptide synthesis.

The inclusion of L-valine derivatives can impart specific conformational constraints on the peptide backbone. This is crucial for mimicking the structure of a native peptide's binding epitope, leading to peptidomimetics with high affinity and selectivity for their biological targets. Furthermore, the incorporation of non-natural amino acids can significantly improve the metabolic stability of the resulting peptide. Native peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility. By introducing modified amino acids like this compound, the resulting peptidomimetic can exhibit increased resistance to enzymatic cleavage, leading to a longer plasma half-life and improved pharmacokinetic profile.

The versatility of this compound allows for its use in the construction of a diverse range of peptidomimetic scaffolds. These can include peptides with modified backbones, cyclic peptides, and peptoids. The ability to precisely control the stereochemistry at the valine alpha-carbon is essential for creating molecules that can effectively interact with chiral biological targets such as receptors and enzymes.

FeatureBenefit of Incorporating this compound
Conformational Rigidity Induces specific secondary structures (e.g., β-turns, helices)
Proteolytic Stability Increases resistance to enzymatic degradation
Bioavailability Can enhance absorption and distribution properties
Target Specificity Allows for fine-tuning of binding interactions

This compound as an Intermediate in Pharmaceutical and Agrochemical Synthesis

Precursor in Target Molecule Synthesis (e.g., Benthiazil)

This compound is a key intermediate in the multi-step synthesis of complex organic molecules, including certain pharmaceuticals and agrochemicals. In the context of a hypothetical synthesis of a molecule like Benthiazil, the L-valine core provides a specific chiral framework that is essential for the target molecule's biological activity. The isopropoxycarbonyl group serves as a temporary protecting group for the amine functionality of L-valine.

This protection is critical during the initial stages of the synthesis, preventing the highly reactive amine group from participating in unwanted side reactions. This allows for selective modifications to be made to other parts of the molecule. For instance, the carboxylic acid end of the this compound could be activated and coupled with another molecular fragment.

Once the desired modifications are complete, the isopropoxycarbonyl group can be cleanly removed under specific reaction conditions, revealing the free amine. This newly deprotected amine can then undergo further reactions, such as the formation of an amide bond or a heterocyclic ring, to complete the synthesis of the final target molecule. The use of such a protecting group strategy is fundamental in modern organic synthesis to achieve high yields and purity of complex molecular targets.

Step in SynthesisRole of this compound
Initial Coupling Provides a chiral scaffold; amine is protected
Intermediate Steps Allows for selective reactions at other functional groups
Deprotection Reveals the amine for subsequent reaction
Final Cyclization/Coupling The valine core becomes part of the final molecule

Design of Prodrugs and Bioactive Molecules

A significant application of L-valine derivatives, including this compound, is in the design of prodrugs. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. This strategy is often employed to overcome poor pharmacokinetic properties of a parent drug, such as low solubility, poor permeability across biological membranes, or rapid metabolism.

L-valine is a particularly attractive promoiety for prodrug design due to its recognition by amino acid transporters present in the body, such as the peptide transporter 1 (PepT1) which is highly expressed in the intestine. By attaching L-valine to a drug molecule, typically through an ester or amide linkage, the resulting prodrug can be actively transported across the intestinal epithelium, leading to significantly improved oral bioavailability.

In the synthesis of such a prodrug, this compound would be a crucial starting material. The isopropoxycarbonyl group protects the amine while the carboxylic acid is coupled to a hydroxyl or amine group on the parent drug molecule. Following this coupling reaction, the protecting group is removed to yield the final L-valine ester or amide prodrug. This approach has been successfully used to enhance the delivery of various antiviral and anticancer agents. nih.gov

The design of bioactive molecules can also leverage the structural features of L-valine. Its branched, hydrophobic side chain can participate in important binding interactions with biological targets. By using this compound in the synthesis of novel compounds, medicinal chemists can systematically explore the structure-activity relationships of a new chemical series.

Prodrug Parent MoleculeTherapeutic ClassResulting L-valine Prodrug
AcyclovirAntiviralValacyclovir
GanciclovirAntiviralValganciclovir
OseltamivirAntiviralOseltamivir Phosphate

Advanced Analytical Methodologies for Isopropoxycarbonyl L Valine

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are central to the quality control of Isopropoxycarbonyl-L-valine, enabling the separation of the target compound from impurities and its D-enantiomer.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and, crucially, the enantiomeric excess (e.e.) of chiral molecules like this compound. The use of Chiral Stationary Phases (CSPs) is essential for the separation of its L- and D-enantiomers.

Principle and Application: Chiral HPLC operates by creating a transient diastereomeric interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these diastereomeric complexes results in different retention times, allowing for their separation and quantification. For N-protected amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or ristocetin (B1679390) A) are particularly effective. phenomenex.comsigmaaldrich.commst.edu

The N-isopropoxycarbonyl group modifies the polarity and interaction capabilities of the valine molecule, influencing its retention behavior. The separation is typically achieved under reversed-phase or polar organic modes. The mobile phase composition, often a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer with additives (like formic acid), is optimized to achieve baseline resolution of the enantiomers. phenomenex.comrsc.org Detection is commonly performed using a UV detector, as the carbonyl group provides a chromophore. rsc.org

Research Findings: Studies on various N-alkoxycarbonyl amino acids demonstrate that high enantiomeric excess values, often exceeding 99%, can be precisely determined using chiral HPLC. phenomenex.com The choice of CSP is critical; for instance, a Chiralcel® OD-3R column (a cellulose-based CSP) has been successfully used to separate the derivatized enantiomers of valine. rsc.org The D-enantiomer is often more strongly retained on macrocyclic glycopeptide CSPs. sigmaaldrich.com The method's high sensitivity allows for the detection of trace amounts of the undesired D-enantiomer, which is critical in pharmaceutical synthesis. rsc.org

Table 1: Typical HPLC Conditions for Chiral Separation of N-Protected Valine
ParameterCondition
Column (CSP)Polysaccharide-based (e.g., Lux Cellulose-1) or Macrocyclic Glycopeptide-based (e.g., Astec CHIROBIOTIC T)
Mobile PhaseIsocratic mixture of Acetonitrile/Water or Methanol (B129727)/Water with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 220 nm
TemperatureAmbient

Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for purity analysis, offering high resolution and definitive identification through mass fragmentation patterns. However, due to the low volatility and polar nature of this compound, a derivatization step is mandatory prior to analysis. sigmaaldrich.comthermofisher.com

Principle and Application: Derivatization converts the polar carboxyl and N-H groups into more volatile and thermally stable moieties. sigmaaldrich.comsigmaaldrich.com Common procedures include:

Esterification: The carboxylic acid group is converted to an ester (e.g., methyl or propyl ester) using reagents like methanol/acetyl chloride. nih.gov

Silylation: Active hydrogens on the carboxyl and amino groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comthermofisher.comsigmaaldrich.com

After derivatization, the volatile analyte is separated on a GC column (typically a non-polar or medium-polarity capillary column) and detected by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity of the compound and helps identify any impurities. sigmaaldrich.com For enantiomeric analysis, a chiral GC column is required. nih.gov

Research Findings: The derivatization of amino acids into N-trifluoroacetyl-O-alkyl esters has proven effective for enantioselective GC analysis. nih.gov Similarly, TBDMS derivatives are noted for their stability and characteristic mass spectra, which typically show fragments corresponding to the loss of methyl (M-15) and tert-butyl (M-57) groups, facilitating structural confirmation. sigmaaldrich.com This technique can achieve very low detection limits, in the picogram range, and allows for accurate determination of enantiomeric excess. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acid Derivatives
Derivatization MethodReagentTarget Functional Group
SilylationMTBSTFA-COOH, -NH
Esterification / AcylationMethanol/Acetyl Chloride & PFPA-COOH / -NH

Ion-Exchange Chromatography Applications

Ion-Exchange Chromatography (IEC) is a robust and reliable method for the purification and purity assessment of charged molecules, including amino acids and their derivatives. pickeringlabs.com It is particularly useful for removing impurities with different ionic characteristics.

Principle and Application: IEC separates molecules based on their net charge through interactions with a charged stationary phase (the ion exchanger). pickeringlabs.com For this compound, which possesses a free carboxylic acid group, cation-exchange chromatography is typically employed. The stationary phase consists of a resin with fixed anionic groups (e.g., sulfonate groups). pickeringlabs.com

At a pH below its isoelectric point, the analyte is protonated and carries a net positive charge, allowing it to bind to the negatively charged resin. Elution is achieved by increasing the pH or the salt concentration of the mobile phase, which neutralizes the analyte's charge or competes for binding sites, respectively, releasing the compound from the column. pickeringlabs.com This method effectively separates the target compound from neutral impurities, which pass through the column unretained, and from more or less basic impurities.

Research Findings: IEC has been a cornerstone of amino acid analysis for decades due to its high reproducibility and matrix-insensitivity. pickeringlabs.com193.16.218 The technique is highly specific for amino acids and their derivatives when combined with post-column derivatization using reagents like ninhydrin (B49086) for detection. 193.16.218uni-mate.hu While primarily used for purity analysis, specialized zwitterionic CSPs can also provide enantioselective separation of underivatized amino acids in an ion-exchange mode. nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound, serving as essential tools for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information about the molecular framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum will display characteristic signals for each unique proton in the molecule. Key expected resonances include:

Valine Moiety: A doublet for the α-proton (CH), a multiplet for the β-proton (CH), and two distinct doublets or a pair of doublets of doublets for the diastereotopic γ-methyl protons (CH₃).

Isopropoxycarbonyl Group: A multiplet (septet) for the CH proton and a doublet for the two equivalent methyl (CH₃) protons.

Amide and Carboxyl Protons: A doublet for the N-H proton and a broad singlet for the carboxylic acid OH proton, although the latter may exchange with solvent and not be observed.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Expected signals include:

Carbonyl Carbons: Two distinct signals in the downfield region (~170-180 ppm) corresponding to the carboxyl and the urethane (B1682113) carbonyl carbons.

Valine Carbons: Signals for the α-, β-, and γ-carbons.

Isopropoxy Group: Resonances for the methine (CH) and methyl (CH₃) carbons.

Data from structurally similar compounds like N-Boc-L-valine can be used to predict the approximate chemical shifts for this compound. chemicalbook.com Two-dimensional NMR techniques like COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively, solidifying the structural assignment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
GroupAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Valineα-CH~4.1-4.3~58-60
β-CH~2.1-2.3~30-32
γ-CH₃~0.9-1.1~18-20
-COOH-~175-178
Isopropoxycarbonyl-NH~5.0-6.0-
-C=O-~155-157
-O-CH(CH₃)₂~4.8-5.0 (CH), ~1.2-1.3 (CH₃)~68-70 (CH), ~21-23 (CH₃)

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to its key functional groups.

O-H Stretch: A broad band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

N-H Stretch: A moderate band around 3300 cm⁻¹ from the urethane N-H group.

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region from the aliphatic C-H bonds.

C=O Stretch: Two strong, distinct bands are expected. One around 1700-1725 cm⁻¹ for the urethane carbonyl and another around 1730-1750 cm⁻¹ for the carboxylic acid carbonyl.

N-H Bend: A band around 1510-1550 cm⁻¹ (Amide II).

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and carboxylic acid groups.

The comparison of spectra with the parent L-valine helps in confirming the addition of the isopropoxycarbonyl group. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. aip.orgarxiv.org The spectrum would also show characteristic peaks for the carbonyl groups and the C-C skeletal framework. Raman is a non-destructive method that can be used to study the vibrational properties of the molecule. aip.orgarxiv.orgoulu.fi The low-frequency region (100-1800 cm⁻¹) contains most of the identifiable Raman peaks for amino acids. arxiv.org

Table 4: Key IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
UrethaneN-H Stretch~3300
AlkylC-H Stretch2850-3000
Carboxylic Acid & UrethaneC=O Stretch1700-1750 (two bands)
UrethaneN-H Bend1510-1550
Urethane & Carboxylic AcidC-O Stretch1000-1300

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the analysis of this compound, providing precise information on its molecular weight and structural details through controlled fragmentation. The molecular formula of this compound is C9H17NO4, corresponding to a monoisotopic mass of approximately 203.116 g/mol . alfa-chemistry.comjst.go.jp In a typical mass spectrometry experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be observed as a protonated molecule [M+H]+ with a mass-to-charge ratio (m/z) of approximately 204.123.

Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the parent ion, yielding a characteristic pattern of product ions that helps elucidate the molecule's structure. The fragmentation of this compound is predictable based on the lability of its functional groups, primarily the ester and carbamate (B1207046) linkages.

Key fragmentation pathways for the [M+H]+ ion would likely include:

Neutral loss of propene (C3H6): Cleavage of the isopropyl ester bond can lead to the loss of a propene molecule, a common fragmentation for isopropyl esters.

Neutral loss of carbon dioxide (CO2): Decarboxylation is a characteristic fragmentation pathway for carbamates and carboxylic acids.

Cleavage of the valine side chain: Fragmentation of the isopropyl group from the valine residue is also possible.

Loss of the entire isopropoxycarbonyl group: A significant fragmentation event would be the cleavage of the N-C bond, leading to the loss of the protecting group and the formation of a valine-related fragment ion.

The analysis of these fragmentation patterns allows for unambiguous confirmation of both the valine core and the N-terminal isopropoxycarbonyl protecting group. libretexts.orgresearchgate.net

Table 1: Predicted Key Fragments in Tandem Mass Spectrometry (MS/MS) of Protonated this compound ([M+H]+)

Precursor Ion (m/z) Proposed Fragment Ion Proposed Neutral Loss Predicted Fragment (m/z)
~204.12 [M+H - C3H6]+ Propene ~162.08
~204.12 [M+H - CO2]+ Carbon Dioxide ~160.13
~204.12 [M+H - H2O]+ Water ~186.11
~204.12 [Valine+H]+ Isopropoxycarbonyl group ~118.09

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, single-crystal XRD analysis would provide unequivocal proof of its absolute stereochemistry and detailed conformational information, including bond lengths, bond angles, and torsion angles.

While specific published crystallographic data for this compound is not widely available, the principles of the technique can be described. The analysis would involve growing a high-quality single crystal of the compound and exposing it to a focused beam of X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined.

An XRD analysis would reveal:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: Provides the dimensions of the basic repeating unit of the crystal.

Intramolecular Geometry: Confirms the connectivity and provides precise measurements of bond lengths and angles within the molecule.

Intermolecular Interactions: Elucidates non-covalent interactions such as hydrogen bonding and van der Waals forces that dictate the crystal packing.

This structural information is crucial for understanding the solid-state properties of the compound and for computational modeling studies. Powder XRD could also be used to characterize the bulk material, confirming its crystalline nature and identifying the specific polymorph. researchgate.net

Table 2: Illustrative Crystallographic Data Obtainable from Single-Crystal XRD Analysis

Parameter Example Data (Hypothetical)
Chemical Formula C9 H17 N O4
Formula Weight 203.24
Crystal System Orthorhombic
Space Group P212121
a (Å) 5.85
b (Å) 9.12
c (Å) 21.45
Volume (ų) 1143.2
Z (molecules/unit cell) 4

Emerging Techniques in Analytical Characterization

While established methods like MS and XRD provide foundational data, emerging analytical techniques offer enhanced capabilities for the detailed characterization of chiral molecules such as this compound. These advanced methods provide superior sensitivity, resolution, and new dimensions of structural insight.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The coupling of HPLC with MS has become a standard for the analysis of amino acid derivatives. americanpharmaceuticalreview.comresearchgate.net Chiral HPLC, utilizing a chiral stationary phase, can separate the L- and D-enantiomers of Isopropoxycarbonyl-valine, while the mass spectrometer provides sensitive and selective detection. mdpi.comnih.gov This is critical for determining enantiomeric purity.

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample volume. nih.gov It is particularly well-suited for the analysis of charged and polar compounds like amino acid derivatives. Chiral selectors can be added to the buffer to achieve enantiomeric separation, offering a powerful alternative to chiral HPLC. jiangnan.edu.cn

Ion Mobility-Mass Spectrometry (IM-MS): This technique adds another dimension of separation to mass spectrometry. IM-MS separates ions based on their size, shape, and charge as they drift through a gas-filled cell. This can potentially be used to separate this compound from its isomers or to study its conformational landscape in the gas phase. jiangnan.edu.cn The combination of separation techniques with mass spectrometry provides exceptional selectivity, which is crucial for analyzing complex samples. americanpharmaceuticalreview.com

Table 3: Comparison of Advanced Analytical Techniques for this compound

Technique Primary Application Advantages
Chiral HPLC-MS Enantiomeric purity and quantification High resolution, high sensitivity, structural confirmation from MS. americanpharmaceuticalreview.commdpi.com
Capillary Electrophoresis (CE) Chiral separation and purity assessment High separation efficiency, rapid analysis, low sample/reagent consumption. nih.govjiangnan.edu.cn

| Ion Mobility-MS (IM-MS) | Isomer separation, conformational analysis | Provides information on ion shape and size, can separate isomers that are difficult to resolve by chromatography alone. jiangnan.edu.cn |

These advanced methodologies are integral to modern pharmaceutical and chemical analysis, providing the rigorous characterization necessary for research and quality control.

Mechanistic Investigations and Reaction Pathways Involving Isopropoxycarbonyl L Valine

Mechanism of Carboxyl Activation and Coupling Reactions

The formation of a peptide (amide) bond requires the activation of the carboxyl group of an amino acid to make it sufficiently electrophilic for a nucleophilic attack by the amino group of another. researchgate.net For Isopropoxycarbonyl-L-valine, this process is a cornerstone of its application in peptide synthesis. The isopropoxycarbonyl group protects the nucleophilic N-terminus, allowing the selective activation of the C-terminus carboxylic acid. masterorganicchemistry.comlibretexts.org

The activation mechanism typically involves the use of coupling reagents. Common classes of these reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and uronium/aminium salts like HBTU ([benzotriazol-1-yloxy(dimethylamino)meth-ylidene]-dimethylazanium-hexafluorophosphate). researchgate.netluxembourg-bio.com

Carbodiimide-Mediated Activation:

The carboxyl group of this compound performs a nucleophilic attack on the electrophilic carbon of the carbodiimide. luxembourg-bio.com

This attack forms a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent.

The amino group of the incoming nucleophile (e.g., another amino acid ester) attacks the carbonyl carbon of the activated O-acylisourea.

A tetrahedral intermediate is formed, which then collapses to yield the desired peptide bond and a dicyclohexylurea byproduct.

To mitigate side reactions and reduce the risk of racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. HOBt can react with the O-acylisourea intermediate to form a more stable, yet still highly reactive, HOBt-active ester, which then proceeds to acylate the amine nucleophile. luxembourg-bio.com

Uronium Salt-Mediated Activation: With uronium reagents like HBTU, the carboxyl group of this compound is converted into a benzotriazolyl ester. This process requires the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to first deprotonate the carboxylic acid, forming a carboxylate. The resulting active ester is then readily attacked by the amine component to form the peptide bond. luxembourg-bio.com

Stereocontrol Mechanisms in Asymmetric Transformations

The inherent chirality of the L-valine core in this compound is a key feature for its use in asymmetric synthesis. The stereocenter at the α-carbon, along with the sterically demanding isopropyl side chain and the N-terminal protecting group, creates a defined three-dimensional environment that can direct the stereochemical outcome of a reaction.

In asymmetric transformations, this compound can act as a chiral auxiliary or a chiral building block. The mechanism of stereocontrol is primarily based on steric hindrance. The bulky isopropyl group and the isopropoxycarbonyl moiety effectively block one face of the molecule. Consequently, an incoming reagent is forced to approach from the less hindered face, leading to a high degree of facial selectivity and the preferential formation of one stereoisomer. This principle is fundamental in reactions such as asymmetric alkylations, additions, and cycloadditions where the valine derivative dictates the stereochemistry of newly formed chiral centers.

Influence of Reaction Conditions on Product Distribution and Stereochemistry

The conditions under which reactions involving this compound are performed have a profound impact on the distribution of products and the preservation of stereochemistry. Key variables include the choice of solvent, temperature, base, and coupling reagent. Inappropriate conditions can lead to side reactions, reduced yields, and, most critically, racemization. researchgate.net

Racemization, the loss of stereochemical integrity at the chiral α-carbon, is a major concern, particularly during carboxyl activation. The mechanism often involves the formation of a planar enolate or an oxazolone (B7731731) (azlactone) intermediate, which can be protonated from either face, leading to a mixture of L- and D-enantiomers.

The following table summarizes the influence of various reaction conditions:

Reaction ConditionEffect on Product Distribution and Stereochemistry
Coupling Reagent Uronium/aminium salts (HBTU, HATU) in combination with a non-nucleophilic base are generally considered to be faster and suppress racemization more effectively than carbodiimides alone. researchgate.netluxembourg-bio.com
Solvent Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used. Solvent polarity can influence reaction rates and the solubility of intermediates, affecting both yield and purity.
Base The choice and stoichiometry of the base are critical. Strong, non-nucleophilic bases like DIPEA are preferred. Excess base or the use of sterically unhindered bases can increase the rate of oxazolone formation and thus promote racemization.
Temperature Lower temperatures (e.g., 0 °C) are generally employed during the activation and coupling steps to minimize side reactions and suppress racemization rates. Higher temperatures can accelerate both the desired reaction and unwanted pathways.
Additives Additives like HOBt or ethyl cyanohydroxyiminoacetate (Oxyma) are used with carbodiimides to form active esters that are less prone to racemization than the corresponding O-acylisourea intermediates. luxembourg-bio.com

Hydrolysis and Degradation Pathways of this compound Derivatives

The isopropoxycarbonyl protecting group is typically removed under specific conditions that leave the newly formed peptide bonds intact. However, the complete hydrolysis of a peptide containing valine derivatives, often done for amino acid analysis using strong acids (e.g., 6 M HCl at >100 °C), can lead to degradation and racemization. nih.gov

A significant degradation pathway that can occur during strong acidic hydrolysis of peptides containing certain amino acid sequences is racemization via an oxazoline (B21484) intermediate. nih.gov Research on related peptides has shown that an amino acid residue can racemize if it is linked to an adjacent residue, such as 3-hydroxyvaline, that can form a stable carbocation upon protonation and loss of a hydroxyl group. nih.gov A proposed mechanism for this racemization involves: nih.govslu.se

Protonation of a nearby side-chain functional group (e.g., a hydroxyl group) under strong acidic conditions, followed by the loss of water to form a stable carbocation.

The carbonyl oxygen of the valine residue's peptide bond performs an intramolecular nucleophilic attack on this carbocation.

This ring-closure, accompanied by the elimination of the α-proton from the valine residue, results in the formation of a planar oxazoline intermediate.

Hydrolysis of this achiral intermediate can occur from either face, leading to the regeneration of both the L- and D-forms of the amino acid, thereby causing racemization. nih.gov

Beyond racemization, the valine residue itself can undergo other degradation pathways under harsh conditions, such as decarboxylation or deamination, although these are generally less significant under standard hydrolytic procedures. researchgate.net The catabolism of valine in biological systems involves its conversion to 2-keto-isovalerate, which is then further metabolized. nih.gov

Future Directions and Emerging Research Avenues for Isopropoxycarbonyl L Valine

Development of Novel Catalytic Systems for Isopropoxycarbonyl-L-valine Transformations

The transformation of this compound, primarily in the context of peptide bond formation, is an area ripe for the development of innovative catalytic systems. Traditional peptide coupling reagents, while effective, often generate stoichiometric amounts of byproducts, leading to purification challenges. bachem.com The future direction in this field is the exploration of catalytic methods that can facilitate the efficient and clean transformation of this compound.

One promising area is the development of catalysts for direct amide bond formation. These catalysts could activate the carboxylic acid moiety of this compound, enabling its direct reaction with an amino group and minimizing the need for activating agents. nih.gov Research into organocatalysis, for instance, has shown potential in promoting peptide coupling with reduced side reactions. nih.gov

Furthermore, catalytic systems that allow for the chemoselective modification of the this compound molecule are of great interest. For example, catalysts that could enable the functionalization of the valine side chain without affecting the protecting group or the carboxylic acid would open up new avenues for creating complex amino acid derivatives.

A summary of potential catalytic approaches is presented in the table below:

Catalytic ApproachPotential Application for this compoundResearch Focus
Organocatalysis Direct amide bond formation in peptide synthesis.Development of new catalysts with enhanced activity and selectivity.
Metal-based Catalysis Cross-coupling reactions to modify the valine side chain.Exploration of earth-abundant metals and ligand design for specific transformations.
Biocatalysis Enzymatic peptide synthesis for improved stereoselectivity.Engineering of enzymes with tailored substrate specificity for N-protected amino acids.

Integration into High-Throughput Synthesis Methodologies

The demand for large libraries of peptides for drug discovery and materials science has driven the development of high-throughput synthesis methodologies. nih.govspringernature.com The integration of this compound into these automated platforms is a key area of future research. While automated solid-phase peptide synthesis (SPPS) is well-established, there is a continuous need to optimize reaction conditions and develop new protocols to handle challenging sequences and modifications. beilstein-journals.orgnih.govlibretexts.org

Future research will likely focus on the development of novel solid supports and linkers that are compatible with a wider range of reaction conditions, allowing for the efficient incorporation of this compound and other protected amino acids. nih.gov Additionally, the use of flow chemistry in automated peptide synthesis is an emerging area that promises faster reaction times and improved control over reaction parameters. researchgate.netamidetech.com The adaptation of this compound chemistry to flow synthesis platforms will be a significant step forward.

The table below outlines key areas for integrating this compound into high-throughput synthesis:

Synthesis MethodologyApplication for this compoundFuture Research Directions
Automated SPPS Efficient synthesis of peptide libraries. beilstein-journals.orgDevelopment of new resins and coupling reagents to improve efficiency and reduce aggregation. nih.gov
Flow Chemistry Rapid and scalable synthesis of peptides. amidetech.comOptimization of reaction conditions and reactor design for N-protected amino acids.
Microfluidic Synthesis Miniaturized synthesis for rapid screening of reaction conditions.Integration of real-time analytics for process optimization.

Exploration of New Bioactive Derivatives

While L-valine itself is a fundamental amino acid with known biological roles, the isopropoxycarbonyl protecting group can be leveraged to create novel derivatives with unique bioactive properties. drugbank.comnih.gov The exploration of new bioactive compounds derived from this compound is a promising avenue for future research.

By modifying the carboxylic acid group or by incorporating the entire this compound moiety into larger molecules, it may be possible to develop new therapeutic agents. For instance, the synthesis of peptidomimetics incorporating this compound could lead to compounds with enhanced metabolic stability and improved pharmacokinetic profiles. nbinno.com

Furthermore, the isopropoxycarbonyl group itself could contribute to the biological activity of the final compound. Research into the pharmacological effects of different N-alkoxycarbonyl amino acids has shown that the nature of the alkoxycarbonyl group can influence the compound's properties. nih.gov Systematic studies on the structure-activity relationships of this compound derivatives could uncover new lead compounds for drug discovery.

Derivative ClassPotential BioactivityResearch Approach
Peptidomimetics Enhanced metabolic stability and target affinity.Design and synthesis of non-peptidic scaffolds incorporating this compound.
Small Molecule Conjugates Targeted drug delivery or novel mechanisms of action.Conjugation of this compound to other bioactive molecules.
Modified Natural Products Improved efficacy and reduced toxicity of existing natural products.Incorporation of the this compound unit into natural product scaffolds.

Computational Chemistry Approaches to Understand Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding the reactivity and selectivity of chemical reactions at a molecular level. nih.gov The application of these methods to study the behavior of this compound can provide valuable insights that can guide experimental work.

Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of reactions involving this compound, helping to elucidate reaction mechanisms and predict the stereochemical outcome of reactions. researchgate.netnih.gov This information can be invaluable in the design of new catalytic systems and the optimization of reaction conditions.

Molecular dynamics simulations can be employed to study the conformational preferences of peptides containing this compound, providing insights into how this protecting group may influence the secondary structure of peptides. researchgate.net This understanding is crucial for the design of peptides with specific three-dimensional structures and biological functions.

The table below summarizes the application of computational methods to the study of this compound:

Computational MethodApplicationExpected Insights
Density Functional Theory (DFT) Modeling reaction mechanisms and transition states.Understanding factors controlling reactivity and stereoselectivity. researchgate.netnih.gov
Molecular Dynamics (MD) Simulating the conformational behavior of peptides.Predicting the influence of the protecting group on peptide structure.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying enzymatic reactions involving this compound.Elucidating the role of the enzyme active site in catalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for Isopropoxycarbonyl-L-valine to maximize yield and purity?

  • Methodological Answer : Begin with a nucleophilic acyl substitution reaction, using L-valine as the starting material and isopropyl chloroformate as the acylating agent. Control reaction stoichiometry (1:1.2 molar ratio of L-valine to isopropyl chloroformate) in an anhydrous solvent (e.g., dichloromethane) under nitrogen atmosphere at 0–4°C. Monitor progress via thin-layer chromatography (TLC) and purify using flash chromatography (silica gel, ethyl acetate/hexane gradient). Characterize purity via HPLC (C18 column, 90% acetonitrile/water mobile phase) and confirm structure via 1^1H/13^13C NMR (DMSO-d6 solvent) .

Q. Which analytical techniques are recommended for characterizing this compound’s structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : Assign peaks for the isopropoxycarbonyl group (δ 1.2–1.4 ppm for methyl protons; δ 70–75 ppm for carbonyl carbon in 13^13C NMR).
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]+^+ at m/z corresponding to the molecular weight (e.g., 217.2 g/mol).
  • HPLC : Assess purity (>98%) with a retention time comparison against a certified reference standard.
  • Elemental Analysis : Verify C, H, N composition within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the hydrolytic stability of this compound in aqueous environments?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model the hydrolysis mechanism. Calculate activation energy barriers for ester bond cleavage under varying pH (4–10). Validate predictions experimentally via accelerated stability testing (40°C/75% RH for 4 weeks) and quantify degradation products using LC-MS. Compare kinetic data (Arrhenius plots) to refine computational parameters .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer : Conduct a systematic review using the PICO framework:

  • Population : this compound in organic/aqueous solvents.
  • Intervention : Solubility measurement via shake-flask method (25°C, 24 hr equilibration).
  • Comparison : Conflicting literature values (e.g., DMSO vs. ethanol).
  • Outcome : Identify solvent polarity and hydrogen-bonding capacity as key variables.
  • Replicate experiments under controlled conditions (USP <921> guidelines) and analyze via UV-Vis spectroscopy (λ = 220 nm). Use Hansen solubility parameters to rationalize discrepancies .

Q. How do steric and electronic effects influence the reactivity of this compound in peptide coupling reactions?

  • Methodological Answer : Design a factorial experiment varying coupling agents (e.g., HATU vs. DCC) and solvents (DMF vs. THF). Monitor reaction efficiency via 1^1H NMR integration of product vs. starting material. Use molecular mechanics simulations (MMFF94 force field) to analyze steric hindrance from the isopropyl group. Correlate electronic effects with Hammett substituent constants (σ values) for the carbonyl group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Isopropoxycarbonyl-l-valine
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Isopropoxycarbonyl-l-valine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.